molecular formula C21H16ClNO B12557733 (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one CAS No. 146371-22-4

(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one

Cat. No.: B12557733
CAS No.: 146371-22-4
M. Wt: 333.8 g/mol
InChI Key: FJFNTNJIWLJNNZ-UHFFFAOYSA-N
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Description

(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde derivatives under acidic or basic conditions to form the imine intermediate. This intermediate then undergoes further reactions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imine derivatives and chlorophenyl-containing compounds. Examples are (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one and other substituted imines .

Uniqueness

What sets (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its chlorophenyl group and imine functionality make it a versatile compound for various applications in research and industry .

Properties

CAS No.

146371-22-4

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H16ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

FJFNTNJIWLJNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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